2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene

Lipophilicity Drug Design ADME Prediction

2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene (CAS 2734778-40-4, molecular formula C₁₄H₁₂BrFO, molecular weight 295.15 g/mol) is a tetrasubstituted benzene derivative incorporating bromo, fluoro, benzyloxy, and methyl substituents on a single aromatic core. It belongs to the class of polyfunctional aryl halide intermediates widely used in medicinal chemistry and agrochemical synthesis for sequential cross-coupling and derivatization strategies.

Molecular Formula C14H12BrFO
Molecular Weight 295.15 g/mol
Cat. No. B14026401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene
Molecular FormulaC14H12BrFO
Molecular Weight295.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC2=CC=CC=C2)Br)F
InChIInChI=1S/C14H12BrFO/c1-10-7-12(16)8-13(15)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyOGXAPBTUOGTWKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene: Procurement-Ready Trisubstituted Aryl Halide Building Block


2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene (CAS 2734778-40-4, molecular formula C₁₄H₁₂BrFO, molecular weight 295.15 g/mol) is a tetrasubstituted benzene derivative incorporating bromo, fluoro, benzyloxy, and methyl substituents on a single aromatic core . It belongs to the class of polyfunctional aryl halide intermediates widely used in medicinal chemistry and agrochemical synthesis for sequential cross-coupling and derivatization strategies. The compound is commercially available at ≥95% purity from multiple suppliers, with a predicted LogP of 4.48 and a topological polar surface area (TPSA) of 9.23 Ų , making it a well-characterized, procurement-ready building block for structure–activity relationship (SAR) exploration and fragment-based elaboration programs.

Why Regioisomeric Benzyloxy-Bromo-Fluoro-Methylbenzenes Are Not Interchangeable: The Case for Positional Precision


Compounds sharing the identical molecular formula C₁₄H₁₂BrFO but differing in the regiochemical placement of bromo, fluoro, benzyloxy, and methyl substituents constitute a family of regioisomers that are not functionally interchangeable. The spatial arrangement of substituents governs both electronic (inductive and resonance effects transmitted through the aromatic ring) and steric (proximal group interference) properties, which in turn dictate regioselectivity in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution rates, and metabolic stability profiles in drug candidates . Critically, the LogP of regioisomers can vary substantially—4.48 for the target compound versus 4.96 for 1-(benzyloxy)-5-bromo-2-fluoro-3-methylbenzene—reflecting how substitution pattern alone can produce a ~0.5 log unit difference in lipophilicity . Substituting one regioisomer for another without experimental validation therefore risks altered reactivity, unexpected pharmacokinetic properties, and failed synthetic sequences.

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene from Closest Analogs


Lipophilicity Advantage: 0.49 Log Unit Lower LogP Than the 5-Bromo-2-Fluoro Regioisomer

The target compound exhibits a computationally predicted LogP of 4.47562, significantly lower than the LogP of 4.96492 for its direct regioisomer 1-(benzyloxy)-5-bromo-2-fluoro-3-methylbenzene . This 0.49 log unit reduction corresponds to an approximately 3-fold lower octanol–water partition coefficient, indicating that relocating the benzyloxy group from position 1 to position 2 and the bromo from position 5 to position 1 measurably reduces overall lipophilicity. In medicinal chemistry, even a 0.5 LogP reduction can meaningfully improve aqueous solubility, reduce hERG channel binding risk, and lower metabolic clearance rates, making the target compound a preferred starting point for lead optimization programs where lower LogP is desirable [1].

Lipophilicity Drug Design ADME Prediction

Regiochemical Differentiation: Bromo at C1 Enables Orthogonal Cross-Coupling Sequence Inaccessible to the 5-Bromo-2-Fluoro Isomer

The target compound (2-benzyloxy-1-bromo-5-fluoro-3-methylbenzene) places the bromo substituent at C1, directly adjacent to the benzyloxy group at C2, while the fluoro substituent occupies C5. In contrast, the regioisomer 1-(benzyloxy)-5-bromo-2-fluoro-3-methylbenzene carries bromo at C5 and fluoro at C2. This positional swap fundamentally alters the electronic environment at each reactive center: the C–Br bond in the target compound experiences the electron-donating resonance effect of the ortho-benzyloxy group (+M), modulating its oxidative addition rate with Pd(0) catalysts relative to the comparator's C–Br, which is meta to benzyloxy and ortho to fluoro (−I effect) . In palladium-catalyzed Suzuki–Miyaura couplings, the relative reactivity of C–Br versus C–F bonds in polyhalogenated arenes is well established: C–Br undergoes oxidative addition orders of magnitude faster than C–F (k_app(Ph–Br) ≈ 0.48 M⁻¹s⁻¹ for model Pd(0) systems), enabling chemoselective sequential functionalization—first at bromine, then at fluorine under more forcing conditions [1]. The spatial relationship between bromo, fluoro, and benzyloxy in the target compound dictates which aryl–aryl bond is constructed first and which downstream transformations are feasible, a synthetic logic that cannot be replicated with any other regioisomer in this family.

Cross-Coupling Regioselectivity Synthetic Strategy

Steric Differentiation: Ortho-Benzyloxy–Bromo Proximity Alters Steric Environment at the Cross-Coupling Site Relative to Non-Ortho Regioisomers

In the target compound, the benzyloxy group at C2 is ortho to the bromo at C1. This creates a sterically congested environment around the C–Br bond that is absent in regioisomers where bromo and benzyloxy are meta or para to each other. Steric hindrance adjacent to the reactive C–Br center is known to slow the rate of oxidative addition to Pd(0) relative to unhindered aryl bromides: for example, k_app(o-MeC₆H₄–Br) = 0.07 M⁻¹s⁻¹ versus k_app(Ph–Br) = 0.48 M⁻¹s⁻¹, representing a ~7-fold rate reduction due to ortho-methyl steric effects [1]. While the benzyloxy group is conformationally flexible, its steric bulk adjacent to C1–Br in the target compound is expected to exert a comparable retarding effect on oxidative addition kinetics relative to the 5-bromo regioisomer where bromo is remote from benzyloxy. This differential steric profile can be exploited for chemoselective coupling in the presence of multiple aryl halides or for tuning reaction rates in sequential one-pot transformations, providing a functional advantage not offered by sterically unencumbered regioisomers.

Steric Effects Oxidative Addition Catalyst Selection

Three Orthogonal Handles for Sequential Derivatization: C–Br, C–O-Bn, and C–F Provide a Synthetic Sequence Not Replicable with Missing-Substituent Analogs

The target compound presents three chemically orthogonal reactive sites: (i) the C–Br bond for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Negishi), (ii) the benzyloxy group as a masked phenol that can be deprotected via hydrogenolysis (H₂, Pd/C) to reveal a hydroxyl for further functionalization, and (iii) the C–F bond as a potential site for nucleophilic aromatic substitution (SₙAr) or late-stage C–F activation under specialized conditions [1]. In contrast, the des-methyl analog 2-(benzyloxy)-1-bromo-4-fluorobenzene (CAS 202857-88-3) lacks the methyl substituent, which eliminates the opportunity for benzylic functionalization and removes the steric and electronic influence of the methyl group on the reactivity of adjacent positions . The methyl group at C3 in the target compound also serves as a metabolic blocking group in drug candidates, a feature absent in the des-methyl analog [2]. The full complement of four differentiated substituents in the target compound thus enables a three-step sequential derivatization sequence (cross-couple at Br → deprotect O-Bn → functionalize OH → activate C–F) that is inaccessible to any analog with fewer functional handles.

Orthogonal Reactivity Protecting Group Strategy Multi-Step Synthesis

Purity Profile Parity: ≥95% Commercial Purity Comparable to Reference Regioisomer Enables Reliable Procurement Decisions

The target compound is commercially supplied at ≥95% purity (Leyan, product number 1820649) , matching the minimum purity specification of the comparator 1-(benzyloxy)-5-bromo-2-fluoro-3-methylbenzene (AKSci, 95% minimum purity specification; BoronCore, NLT 98%) . Both compounds share the same molecular weight (295.15 g/mol) and molecular formula, making direct purity-based comparison straightforward. The comparable purity profiles ensure that procurement decisions can be made based on regiochemical and physicochemical differentiation rather than quality differentials. Multiple independent suppliers for both the target and its regioisomer further reduce single-source supply risk.

Chemical Purity Supplier Comparison Procurement

TPSA and Rotatable Bond Parity: Minimal Physicochemical Divergence in Conformational Flexibility Metrics Relative to Regioisomers

The target compound has a topological polar surface area (TPSA) of 9.23 Ų and 3 rotatable bonds as reported by Leyan . The comparator 1-(benzyloxy)-5-bromo-2-fluoro-3-methylbenzene has 1 hydrogen bond acceptor and an Fsp³ value of 0.143 as reported by Fluorochem , which is consistent with an identical rotatable bond count (benzyloxy C–O bond, benzyl C–C bond, and phenyl–O bond) and TPSA contribution from the single ether oxygen. This parity in TPSA and rotatable bond count indicates that, beyond LogP, the target and its regioisomer do not materially differ in oral bioavailability-relevant descriptors such as membrane permeability as predicted by TPSA (<140 Ų rule) or the number of rotatable bonds (≤10 rule) [1]. Therefore, LogP remains the primary physicochemical differentiator, simplifying the procurement decision to a single dominant parameter.

TPSA Conformational Analysis Drug-Likeness

Optimal Application Scenarios for 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene in Research and Industrial Settings


Lead Optimization in Drug Discovery Requiring Sub-LogP 5.0 Starting Points

Medicinal chemistry programs constrained by Lipinski's Rule of Five or seeking to reduce compound lipophilicity to mitigate hERG binding, phospholipidosis, or high metabolic clearance should prioritize this compound over the 5-bromo-2-fluoro regioisomer. With a LogP of 4.48—0.49 units below the comparator—the target compound provides a measurable head start toward achieving target candidate profiles with cLogP <5.0, reducing the number of polarity-introducing modifications required during lead optimization .

Sequential Polyfunctionalization Strategies Exploiting Ortho-Bromo–Benzyloxy Proximity

Synthetic routes requiring initial Pd-catalyzed cross-coupling at the aryl bromide position, followed by benzyl deprotection to reveal a phenol for O-alkylation or O-arylation, and concluding with late-stage C–F activation, are uniquely enabled by this compound's substitution pattern. The ortho relationship between bromo and benzyloxy provides steric differentiation that can be exploited for chemoselective transformations in the presence of less hindered aryl halides, as documented in model kinetic studies of ortho-substituted aryl bromides .

Fragment-Based Drug Discovery (FBDD) Requiring Halogenated Benzyloxy Aromatic Fragments

In FBDD campaigns targeting bromodomains, kinases, or GPCRs where halogenated aromatic fragments serve as privileged recognition elements, this compound's combination of benzyloxy (hydrogen bond acceptor and aromatic stacking), bromo (halogen bonding and heavy atom for X-ray phasing), and fluoro (¹⁹F NMR probe and metabolic stabilization) makes it a versatile fragment for SAR by catalog. The methyl group provides an additional vector for exploring hydrophobic pocket interactions that the des-methyl analog cannot address .

Agrochemical Intermediate Synthesis Requiring Regiochemically Defined Trisubstituted Benzene Cores

For the synthesis of fluorinated agrochemical active ingredients where precise substitution patterns on the aromatic core are critical for target-site binding and environmental degradation profiles, this compound provides a regiochemically unambiguous starting material. The three rotatable bonds and TPSA of 9.23 Ų are consistent with membrane permeability requirements for foliar uptake in crop protection applications, and the lower LogP relative to regioisomers may favor phloem mobility in certain plant species .

Quote Request

Request a Quote for 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.